Oleth-3
Description
Oleth-3, a polyethylene glycol alkyl ether, is a nonionic surfactant derived from oleyl alcohol and ethylene oxide, with "3" denoting its average ethoxylation degree (three ethylene oxide units). It is widely used in cosmetics and personal care products (e.g., shampoos, skincare, and makeup) for its emulsifying, cleansing, and solubilizing properties . This compound reduces surface tension, enabling oil-water mixing and facilitating rinse-off of impurities. Its physical state ranges from liquid to waxy solid, with water solubility increasing with higher ethylene oxide content . The global Oleth market, including this compound, is driven by rising demand for personal care products in emerging economies .
Properties
Molecular Formula |
C24H48O4 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2-[2-[2-[(Z)-octadec-9-enoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C24H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h9-10,25H,2-8,11-24H2,1H3/b10-9- |
InChI Key |
KGULFLCOPRYBEV-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOCCOCCOCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleth-3 typically involves the reaction of oleyl alcohol with ethylene oxide. The process can be summarized as follows:
Starting Material: Oleyl alcohol (Z)-9-octadecen-1-ol.
Reaction with Ethylene Oxide: Oleyl alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where oleyl alcohol and ethylene oxide are continuously fed into the reactor. The reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Oleth-3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethers or esters, depending on the nucleophile used.
Scientific Research Applications
Oleth-3 has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics, personal care products, and cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of Oleth-3 is primarily based on its surfactant properties. The compound reduces surface tension, allowing it to interact with and solubilize hydrophobic substances in aqueous environments. This property is particularly useful in applications such as emulsification, where it helps to stabilize mixtures of oil and water.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
Oleth compounds differ in ethylene oxide (EO) units, which dictate their solubility and applications:
- This compound vs. Oleth-20: Oleth-20 (20 EO units) exhibits higher water solubility and is used in nanoemulsions for drug delivery, whereas this compound is preferred in low-viscosity formulations like shampoos .
- This compound vs. This compound Phosphate : Phosphorylation enhances this compound Phosphate’s emulsifying capacity for waxes and esters, but introduces concerns about 1,4-dioxane contamination .
Performance in Formulations
- Emulsification : this compound Phosphate outperforms this compound in stabilizing ester-rich emulsions but requires stringent purity controls .
- Nanoemulsions: Oleth-20’s longer EO chain improves nanoemulsion stability compared to this compound, as demonstrated in caffeine-loaded formulations .
Market and Regulatory Trends
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
